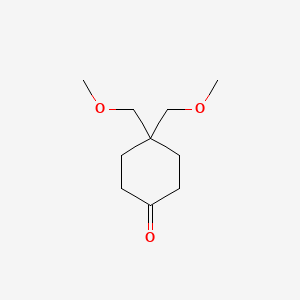

4,4-Bis(methoxymethyl)cyclohexanone

Description

Structural Significance within Cyclohexanone (B45756) Chemistry Research

The structure of 4,4-Bis(methoxymethyl)cyclohexanone is significant due to the electronic and steric influence of the twin methoxymethyl substituents. These groups, located remote from the carbonyl function, can still exert a considerable effect on the molecule's conformation and reactivity. The ether oxygens can participate in hydrogen bonding, influencing solubility and interactions with other molecules. Furthermore, the flexible methoxymethyl chains introduce a degree of conformational complexity that can be exploited in stereoselective reactions.

Conceptual Framework for Research on Novel Cyclohexanone Derivatives

The exploration of new cyclohexanone derivatives like this compound is driven by the continuous search for new synthetic methodologies and molecular entities with unique properties. The general conceptual framework for this research involves several key aspects:

Synthesis of Novel Architectures: Developing efficient and stereoselective methods to access previously inaccessible or difficult-to-synthesize cyclohexanone derivatives. The synthesis of 4,4-disubstituted cyclohexanones can be challenging, and new routes are always of interest. nih.gov

Exploration of Reactivity: Investigating the chemical transformations of the newly synthesized compounds. The carbonyl group of cyclohexanones is a hub of reactivity, allowing for a plethora of reactions such as aldol (B89426) condensations, reductions, and additions. wikipedia.orgncert.nic.in The substituents, in this case, the methoxymethyl groups, can also be targets for chemical modification.

Application as Building Blocks: Utilizing these novel derivatives as versatile intermediates in the total synthesis of natural products and medicinally relevant compounds. The functional handles present in this compound make it a potentially valuable synthon. acs.orgelsevierpure.com

Structure-Property Relationship Studies: Understanding how the introduction of specific functional groups, such as the geminal methoxymethyl groups, affects the physical and chemical properties of the cyclohexanone core. This includes studying conformational preferences, spectroscopic characteristics, and reactivity profiles.

The study of this compound fits squarely within this framework, offering a platform to develop new synthetic strategies and to probe the fundamental aspects of structure and reactivity in cyclic systems.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,4-bis(methoxymethyl)cyclohexan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-12-7-10(8-13-2)5-3-9(11)4-6-10/h3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BURXWFBTRRSLKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CCC(=O)CC1)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,4 Bis Methoxymethyl Cyclohexanone and Analogues

Strategies for the Synthesis of 4,4-Bis(methoxymethyl)cyclohexanone and Related Cyclohexanone (B45756) Derivatives

The construction of substituted cyclohexanones can be approached through two primary paradigms: the modification of a pre-existing cyclohexanone ring or the cyclization of an acyclic precursor. For derivatives like this compound, pathways beginning with a cyclohexanone core are most common. These strategies rely on the inherent reactivity of the ketone functional group and its adjacent carbon atoms.

The functionalization of cyclohexanone is dominated by reactions leveraging the acidity of its α-protons. Treatment with a suitable base generates an enolate, a potent nucleophile that can react with various electrophiles. This allows for the introduction of substituents at the C-2 and C-6 positions.

Alkylation of cyclohexanone enolates is a fundamental method for forming new carbon-carbon bonds. ubc.ca The reaction is irreversible when using alkyl halides and proceeds under kinetic control, meaning the major product is derived from the most stable transition state. ubc.ca For conformationally rigid cyclohexanone systems, alkylation tends to occur via an axial attack, as this pathway allows the ring to evolve toward a more stable chair conformation during the transition state. ubc.ca Enantioselective alkylation can be achieved by using chiral auxiliaries, such as in the formation of chiral lithio-chelated enamines, to control the stereochemical outcome. acs.orgyoutube.com

While α-alkylation is common, achieving substitution at the C-4 position requires a different approach, often starting with a precursor that already contains a functional group at that position, such as 4-hydroxycyclohexanone (B83380) or 1,4-cyclohexanedione. google.comresearchgate.net These functional groups can then be transformed or used to direct further reactions.

The introduction of methoxymethyl (–CH₂OCH₃) groups is typically achieved through the etherification of corresponding hydroxymethyl (–CH₂OH) precursors. A plausible route to this compound would begin with a diol such as 1,4-cyclohexanedimethanol (B133615) (a mixture of cis and trans isomers). google.comsigmaaldrich.com The two primary hydroxyl groups of this diol can be converted to methoxymethyl ethers via a Williamson ether synthesis, reacting the corresponding dialkoxide with an appropriate methylating agent like methyl iodide or dimethyl sulfate. While specific documentation for the bis(methoxymethyl) derivative is sparse, the synthesis of analogous ethers, such as 1,4-bis(ethoxymethyl)cyclohexane, has been described. google.com

Alternatively, a patent describes the synthesis of 4-methoxycyclohexanone (B142444) by the oxidation of 4-methoxycyclohexanol. google.comgoogle.com This latter compound is prepared via the catalytic hydrogenation of 4-methoxyphenol. google.com This suggests a potential pathway where a precursor like 4,4-bis(hydroxymethyl)cyclohexanol could be synthesized, followed by selective etherification of the primary alcohols and subsequent oxidation of the secondary alcohol on the cyclohexane (B81311) ring to yield the target ketone. The preparation of various ethers from bis(hydroxymethyl)cyclohexanes for use as fragrances and formulation auxiliaries has also been explored, indicating the feasibility of the etherification step on this scaffold. google.com

Table 1: Example Oxidation Reaction for a Substituted Cyclohexanone This table summarizes conditions for a related synthesis of 4-methoxycyclohexanone as described in the literature.

| Starting Material | Oxidant | Catalyst System | Solvent | Temperature | Yield | Reference |

| 4-methoxycyclohexanol | Oxygen (air) | Catalyst (formula 15), Acetic Acid, Sodium Nitrite | Toluene | 50 °C | 94.4% | google.com |

| 4-isopropoxycyclohexanol | Oxygen (1 MPa) | Catalyst (formula 1), Hydrochloric Acid, Potassium Nitrite | Dichloromethane | 30 °C | 94.7% | google.com |

| 4-methoxycyclohexanol | Hydrogen Peroxide | Phosphotungstic acid on molecular sieve | - | 70-90 °C | >98% | google.com |

Multistep Synthetic Pathways towards Cyclohexane Systems with Bis(methoxymethyl) Substituents

Complex cyclohexanone derivatives often require multi-step sequences that build functionality progressively. Reactions that modify the carbon skeleton or introduce key functional groups that can be later transformed are essential tools in this context.

The Darzens reaction, or glycidic ester condensation, is a powerful method for carbon-carbon bond formation and the synthesis of epoxides. wikipedia.orgnumberanalytics.com The reaction involves the condensation of a ketone, such as cyclohexanone, with an α-haloester in the presence of a base to form an α,β-epoxy ester, also known as a glycidic ester. numberanalytics.comorganic-chemistry.org

The mechanism proceeds in three general steps:

Enolate Formation : A base abstracts a proton from the α-carbon of the haloester. wikipedia.org

Nucleophilic Addition : The resulting enolate attacks the carbonyl carbon of the ketone. wikipedia.orgclockss.org

Intramolecular SN2 Reaction : The newly formed alkoxide attacks the carbon bearing the halogen, displacing it to form the epoxide ring. organic-chemistry.org

When applied to cyclohexanone, this reaction produces a spirocyclic glycidic ester. clockss.org The stereoselectivity of the reaction can be high, particularly when using chiral auxiliaries. clockss.org

Table 2: Overview of the Darzens Reaction

| Feature | Description | Reference |

| Reactants | A ketone or aldehyde + an α-haloester | wikipedia.org |

| Reagent | A strong base (e.g., alkoxides, sodium amide) | numberanalytics.com |

| Product | An α,β-epoxy ester (glycidic ester) | organic-chemistry.org |

| Key Steps | Deprotonation, Nucleophilic Attack, Intramolecular SN2 | wikipedia.org |

Ester Hydrolysis and Decarboxylation Rearrangement Steps

The glycidic ester product from a Darzens reaction is a versatile intermediate. wikipedia.org It can undergo saponification (base-mediated ester hydrolysis) followed by acidification to yield a β-hydroxy carboxylic acid. nii.ac.jpmasterorganicchemistry.com Upon heating, this intermediate readily undergoes decarboxylation. organic-chemistry.org This hydrolysis and decarboxylation sequence can trigger a rearrangement of the epoxide, ultimately leading to the formation of a new aldehyde or ketone, effectively serving as a homologation reaction. wikipedia.orgorganic-chemistry.org This pathway provides a route to introduce a two-carbon chain (or a substituted variant) onto the original ketone structure.

Aldol (B89426) condensation reactions are fundamental to the modification of ketones and aldehydes. youtube.com Cyclohexanone can undergo a self-condensation reaction in the presence of either an acid or base catalyst. nih.govresearchgate.net This reversible reaction typically yields a mixture of dimer products, primarily 2-(1-cyclohexenyl)cyclohexanone (B73363) and its resonance structure, 2-cyclohexylidenecyclohexanone. nih.govkyoto-u.ac.jp These dimers are important intermediates for producing other chemicals, such as o-phenylphenol. nih.gov The selectivity towards the dimer can be very high, approaching 100% under certain catalytic conditions, which minimizes the formation of trimers and other polymers. nih.gov While this specific reaction does not lead to 4,4-disubstituted products, it exemplifies a key class of transformations for creating complex analogues from simple cyclohexanone precursors.

Advanced Catalytic Methodologies in the Synthesis of Related Compounds

The development of advanced catalytic systems has revolutionized the synthesis of complex cyclic ketones. These methods offer high efficiency, selectivity, and milder reaction conditions compared to classical stoichiometric approaches. nih.govmdpi-res.com

Transition metal catalysis is a powerful tool for forming carbon-carbon (C-C) and carbon-heteroatom bonds, enabling the construction of highly substituted cyclohexanone frameworks. mdpi-res.com Palladium (Pd), nickel (Ni), gold (Au), and iron (Fe) are among the most utilized metals in these transformations. acs.orgresearchgate.netacs.org These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. acs.orgnih.gov

Palladium-based catalysts are particularly prominent in cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions, which are instrumental in synthesizing aryl- or vinyl-substituted cyclohexanones. researchgate.net For instance, palladium catalysts facilitate the α-arylation of ketones, a key method for introducing substituents at the position adjacent to the carbonyl group. nih.gov The choice of ligands, such as phosphines or N-heterocyclic carbenes (NHCs), is crucial for achieving high activity and selectivity. researchgate.net

Recent advancements include the use of gold catalysts in dehydrogenative aromatization reactions. For example, a ceria-supported gold nanoparticle catalyst (Au/CeO2) has been used for the one-step synthesis of m-phenylenediamine (B132917) derivatives from cyclohexenone precursors and secondary amines, operating under an oxygen atmosphere. acs.org This highlights the potential for creating diverse functionalities on the cyclohexanone ring through innovative catalytic approaches.

The following table summarizes various transition metal-catalyzed reactions used in the synthesis of cyclohexanone analogues.

| Catalyst System | Reaction Type | Substrates | Product Type | Reference |

| Pd(PPh₃)₄ / Na₂CO₃ | Suzuki Coupling | Bromopyrimidine, Phenylboronic acid | Aryl-substituted pyrimidine | researchgate.net |

| Au/CeO₂ | Dehydrogenative Aromatization | Cyclohexenones, Secondary amines | m-Phenylenediamine derivatives | acs.org |

| Pd-based complexes | α-Arylation | Ketones, Aryl halides | α-Aryl ketones | nih.gov |

| Ni-based complexes | Cross-Coupling | Alkylzinc reagents, Aryl halides | Aryl-substituted alkanes | acs.orgnih.gov |

| Ir-catalysis | m-C-H borylation | Arenes | m-borylated arenes | acs.org |

The synthesis of enantiomerically pure substituted cyclohexanones is of significant interest, particularly for the development of chiral drugs and bioactive molecules. acs.orgnih.gov Asymmetric synthesis strategies aim to control the stereochemistry of the products, often creating specific stereoisomers with high enantiomeric excess (ee).

One major approach is the use of chiral catalysts. Chiral primary amines have been shown to catalyze the synthesis of Wieland-Miescher and Hajos-Parrish ketones and their analogues with high enantioselectivity. organic-chemistry.org Similarly, chiral Al(III)-N,N'-dioxide complexes can catalyze the acyloin rearrangement of cyclic α-ketols to produce optically active 2-acyl-2-hydroxy cyclohexanones. organic-chemistry.org

Another powerful technique is the desymmetrization of prochiral substrates. Ene-reductases, for instance, have been employed for the asymmetric synthesis of chiral 4,4-disubstituted 2-cyclohexenones through the desymmetrizing hydrogenation of prochiral 4,4-disubstituted 2,5-cyclohexadienones, achieving excellent enantioselectivities (up to >99% ee). acs.org This enzymatic approach offers a green and highly selective alternative to traditional chemical methods.

Organocatalysis also plays a crucial role in the asymmetric synthesis of cyclohexanone derivatives. researchgate.netresearchgate.net For example, neutral, organocatalyzed conditions have been identified to enable the cyclization of ketoaldehydes with minimal loss of optical purity, a challenge in some base-mediated intramolecular aldol condensations. nih.gov

The table below outlines different approaches to the asymmetric synthesis of substituted cyclohexanones.

| Methodology | Catalyst/Reagent | Substrate Type | Key Feature | Reference |

| Organocatalysis | Chiral Primary Amine | Prochiral diketones | High enantioselectivity in Robinson annulation | organic-chemistry.org |

| Metal Catalysis | Chiral Al(III)-N,N'-dioxide complex | Cyclic α-ketols | Asymmetric acyloin rearrangement | organic-chemistry.org |

| Biocatalysis | Ene-reductases (OPR3, YqjM) | 4,4-disubstituted 2,5-cyclohexadienones | Desymmetrization to form quaternary stereocenters | acs.org |

| Organocatalysis | Neutral Organocatalyst | Ketoaldehydes with unbranched R-groups | Cyclization with retention of optical purity | nih.gov |

| Organocascade | Bifunctional Catalyst | Oxindole-derived alkenes | Asymmetric synthesis of spirooxindoles | researchgate.net |

Optimization of Synthetic Conditions and Yields

Optimizing reaction conditions is critical for developing scalable, cost-effective, and environmentally friendly synthetic routes. nih.govgoogle.com For the synthesis of cyclohexanone derivatives, optimization often involves fine-tuning parameters such as catalyst loading, temperature, solvent, and reaction time to maximize yield and selectivity.

In the context of producing 4-substituted cyclohexanones, an environmentally friendly method involves the oxidation of 4-substituted cyclohexanols using oxygen-containing gas as the oxidant. google.com This approach avoids toxic and expensive oxidizing agents, offers high reaction selectivity and yield, and simplifies post-reaction workup, making it suitable for industrial-scale production. google.com For instance, the oxidation of 4-isopropoxycyclohexanol to 4-isopropoxycyclohexanone (B1319493) was achieved with a 94.7% yield. google.com

Photocatalysis presents another avenue for optimizing the synthesis of cyclohexanone and its alcohol precursor, cyclohexanol (B46403), from cyclohexane. mdpi.comresearchgate.net The use of titanium dioxide (TiO₂) as a photocatalyst under visible light has been studied to improve the efficiency of this transformation. mdpi.com Optimization of parameters such as the irradiation source and solvent was shown to influence the product yields and the ratio of cyclohexanol to cyclohexanone. mdpi.comresearchgate.net

The following table provides examples of optimized conditions for synthesizing cyclohexanone derivatives.

| Target Compound/Reaction | Starting Materials | Key Reagents/Conditions | Yield | Reference |

| 2-(2-(2-methyl-1,3-dioxolan-2-yl)ethyl)cyclohexan-1-one | Phenylacetaldehyde, Acetone | 1. NaOH (Aldol); 2. Ethylene (B1197577) glycol, H⁺; 3. Al-Ni alloy, KOH; 4. NaClO, TEMPO | 53% (overall) | nih.gov |

| 4-Isopropoxycyclohexanone | 4-Isopropoxycyclohexanol | O₂, Proprietary catalyst, HCl, KNO₂ | 94.7% | google.com |

| Cyclohexanol and Cyclohexanone | Cyclohexane | TiO₂ (Degussa P-25), Visible light, Acetonitrile (B52724) | Optimized yields based on conditions | mdpi.comresearchgate.net |

| 2,6-Bis-(4-methoxybenzylidene) cyclohexanone | Cyclohexanone, 4-Methoxybenzaldehyde | Not specified | 22.96% | rsc.org |

Reaction Mechanisms and Reactivity of 4,4 Bis Methoxymethyl Cyclohexanone Systems

Nucleophilic Addition Reactions to the Cyclohexanone (B45756) Carbonyl

The reactivity of 4,4-Bis(methoxymethyl)cyclohexanone is fundamentally governed by the chemistry of the cyclohexanone ring and the influence of the two methoxymethyl substituents at the C4 position. The carbonyl group is the primary site for nucleophilic attack, and the stereochemical outcome of such reactions is a key consideration.

A general model for nucleophilic addition to a cyclohexanone is presented below:

| Attacking Species | Transition State Model | Predicted Major Diastereomer |

| Small Nucleophiles (e.g., Hydrides) | Felkin-Anh Model | Axial alcohol |

| Bulky Nucleophiles (e.g., Grignard reagents) | Steric Hindrance Model | Equatorial alcohol |

It is theorized that for this compound, small nucleophiles would preferentially attack from the axial direction to avoid torsional strain, leading to the formation of an equatorial alcohol. Conversely, bulky nucleophiles would favor equatorial attack to minimize steric hindrance, resulting in an axial alcohol.

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are potent nucleophiles that readily add to the carbonyl group of cyclohexanones. For this compound, the reaction with organometallic reagents is expected to produce the corresponding tertiary alcohol.

The presence of the ether linkages in the methoxymethyl groups introduces the possibility of chelation control if a Lewis acidic organometallic species is used. However, given the flexibility and distance of the ether oxygens from the carbonyl group, strong chelation that would significantly alter the diastereoselectivity is not highly anticipated. The primary mode of reaction is expected to be a standard nucleophilic addition to the carbonyl.

The general reaction can be summarized as:

This compound + R-M → 4,4-Bis(methoxymethyl)-1-R-cyclohexan-1-ol

Where R is an alkyl or aryl group and M is a metal such as Li or MgBr. The stereochemical outcome of this reaction would be influenced by the steric bulk of the R group of the organometallic reagent.

Ring Transformation and Expansion Reactions of Cyclohexanone Derivatives

The cyclohexanone framework is amenable to various rearrangement and ring-expansion reactions, which are valuable in the synthesis of larger carbocyclic systems.

Ring expansion of cyclohexanones can be achieved through several methods, including the Tiffeneau-Demjanov wikipedia.orgnumberanalytics.comwikipedia.orglibretexts.orgd-nb.info and Schmidt reactions. wikipedia.orgnih.govlibretexts.orgyoutube.comchimia.ch These reactions typically involve the formation of an intermediate that undergoes a 1,2-alkyl shift, leading to an enlarged ring.

For this compound, a Tiffeneau-Demjanov-type rearrangement could be initiated by converting the ketone to a β-amino alcohol, followed by treatment with nitrous acid. wikipedia.orgnumberanalytics.comwikipedia.org This would generate a diazonium ion, which upon loss of nitrogen gas, would create a carbocation that can trigger the ring-expanding rearrangement to a cycloheptanone (B156872) derivative. The migratory aptitude of the adjacent carbon atoms would influence the regioselectivity of the expansion.

The Schmidt reaction offers an alternative pathway for ring expansion. wikipedia.orgnih.gov Treatment of this compound with hydrazoic acid (HN₃) under acidic conditions would lead to the formation of a lactam, specifically a substituted caprolactam. nih.gov This reaction proceeds through the addition of the azide (B81097) to the protonated carbonyl, followed by a rearrangement with concomitant expulsion of nitrogen gas.

| Reaction Name | Reagents | Expected Product |

| Tiffeneau-Demjanov | 1. HCN, KCN 2. LiAlH₄ 3. HNO₂ | 4,4-Bis(methoxymethyl)cycloheptanone |

| Schmidt Reaction | HN₃, H₂SO₄ | 5,5-Bis(methoxymethyl)caprolactam |

The carbocation intermediates generated from this compound or its derivatives can undergo various rearrangements. For instance, under strongly acidic conditions, protonation of the carbonyl oxygen followed by dehydration (if a hydroxyl group is present at a suitable position) or other carbocation-forming events could initiate Wagner-Meerwein-type rearrangements.

The presence of the ether functionalities on the side chains could also play a role in such rearrangements, potentially through neighboring group participation, although this would depend on the specific reaction conditions and the conformation of the molecule.

The two methoxymethyl groups at the C4 position of this compound offer the potential for intramolecular cyclization reactions. Under acidic conditions, one of the methoxy (B1213986) groups could be cleaved to generate a primary carbocation or an alcohol. This reactive intermediate could then be trapped by the other methoxymethyl group or by the enol or enolate of the cyclohexanone, leading to the formation of a bicyclic or spirocyclic ether system.

For example, treatment with a strong acid could lead to the formation of a bicyclic ether through an intramolecular Williamson ether synthesis-type reaction if one of the methyl groups is selectively removed and the resulting alcohol attacks the other side chain. However, such a reaction would likely require specific and carefully controlled conditions to be effective.

Radical and Radical Ion Mediated Reactivity in Related Cyclohexane (B81311) Systems

Radical reactions involving cyclohexane derivatives are fundamental in synthetic organic chemistry, often initiated by light or radical initiators. In systems analogous to this compound, radical reactivity can be anticipated at several positions.

Free radical halogenation of alkanes is a classic example of radical-mediated functionalization. libretexts.org The selectivity of this reaction is governed by the stability of the resulting radical intermediate, with tertiary hydrogens reacting faster than secondary, which in turn are more reactive than primary hydrogens. libretexts.orgyoutube.com For instance, in the free radical chlorination of propane, the ratio of secondary to primary C-H bond abstraction is approximately 3.6 to 1. masterorganicchemistry.com Bromination is even more selective, with a secondary to primary C-H abstraction ratio of about 97 to 1. masterorganicchemistry.com In the case of this compound, the cyclohexane ring possesses secondary hydrogens at the C2, C3, C5, and C6 positions, and the methoxymethyl substituents contain primary hydrogens. Based on the selectivity principles, radical abstraction would preferentially occur at the secondary positions on the cyclohexane ring.

The presence of the carbonyl group can also influence radical reactions. For example, N-bromosuccinimide (NBS) is a common reagent for allylic and benzylic bromination, proceeding via a radical mechanism. youtube.com While this compound lacks allylic or benzylic positions, the potential for radical generation alpha to the carbonyl group exists, although this is less favorable than at other positions in the absence of enolate formation.

Recent studies have highlighted the use of visible light and N-bromoamides for site-selective aliphatic C-H bromination. acs.org These reactions often proceed via a 1,5-hydrogen atom transfer, a process that could be relevant for appropriately substituted cyclohexanone derivatives. Furthermore, the bromination of hydrocarbons can be initiated by LED irradiation using carbon tetrabromide (CBr₄) as the bromine source, proceeding through the homolytic cleavage of a C-Br bond. nih.gov

The table below summarizes the relative reactivity of different types of C-H bonds in free radical chlorination and bromination.

| Hydrogen Type | Relative Reactivity (Chlorination) | Relative Reactivity (Bromination) |

|---|---|---|

| Primary (1°) | 1 | 1 |

| Secondary (2°) | 3.6 | 97 |

| Tertiary (3°) | 5 | 1600 |

Radical cyclization reactions are another important facet of radical chemistry. nih.govprinceton.edu While not directly applicable to the structure of this compound itself, these studies demonstrate the synthetic utility of radical intermediates in constructing complex cyclic systems.

Electrophilic Substitution and Functional Group Interconversions on the Cyclohexane Ring

The primary site for electrophilic attack in this compound is the carbonyl oxygen, due to its lone pairs of electrons. However, true electrophilic substitution on the saturated cyclohexane ring is not a typical reaction pathway. Instead, reactions that appear as substitutions are often the result of addition-elimination sequences or functional group interconversions.

A key set of reactions for cyclohexanones involves nucleophilic addition to the carbonyl group. academie-sciences.fr This fundamental process is the gateway to a wide array of functional group interconversions. solubilityofthings.comfiveable.meorganic-chemistry.orgvanderbilt.eduimperial.ac.uk For example, reaction with Grignard reagents or organolithium compounds will convert the ketone to a tertiary alcohol. Reduction with agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields the corresponding cyclohexanol (B46403). fiveable.me The stereochemistry of nucleophilic addition to cyclohexanones is a well-studied phenomenon, influenced by steric hindrance and electronic effects, leading to either axial or equatorial attack of the nucleophile. researchgate.netacs.org

The carbonyl group can also be protected to allow for reactions elsewhere in the molecule. A common method is the formation of a ketal by reacting the cyclohexanone with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst like p-toluenesulfonic acid. pearson.com This transformation is a reversible functional group interconversion.

In related cyclohexenone systems, dehydrogenative aromatization offers a pathway to substituted phenols and other aromatic compounds. acs.org While this compound is saturated, oxidation could potentially introduce unsaturation, opening up these reaction pathways.

The synthesis of substituted cyclohexanones itself often relies on functional group interconversions and cycloaddition reactions. For example, 4,4-disubstituted cyclohexenones can be prepared through various synthetic routes, which can then be hydrogenated to the corresponding saturated cyclohexanones. rsc.org

The table below provides examples of common functional group interconversions for a cyclohexanone moiety.

| Starting Functional Group | Reagent(s) | Resulting Functional Group |

|---|---|---|

| Ketone | NaBH₄ or LiAlH₄ | Secondary Alcohol |

| Ketone | R-MgBr or R-Li | Tertiary Alcohol |

| Ketone | Ethylene glycol, H⁺ | Ketal (cyclic) |

| Ketone | NH₂OH | Oxime |

| Ketone | Hydrazine (H₂NNH₂), KOH | Alkane (Wolff-Kishner reduction) |

Photoinduced Electron Transfer Reactions

Photoinduced electron transfer (PET) is a process where an electron is transferred from a photoexcited donor to an acceptor molecule, or vice versa, resulting in the formation of radical ions. edinst.comrsc.org The thermodynamics of PET can be estimated using the Rehm-Weller equation, which considers the excitation energy of the photosensitizer and the redox potentials of the donor and acceptor. edinst.comyoutube.com

The photochemistry of cyclic ketones, including cyclohexanone, has been extensively studied. uci.edu Upon photoexcitation, typically to an n→π* excited state, cyclohexanone can undergo a variety of reactions, including ring-opening via α-cleavage. uci.edu For 4,4-disubstituted cyclohexenones, photorearrangements such as the lumiketone rearrangement are common. sciensage.info This type of rearrangement involves the formation of a bicyclo[3.1.0]hexanone derivative. The photochemistry of 4,4-dialkoxy-substituted cyclohexenones has been shown to be solvent-dependent, leading to solvent addition products in nonpolar solvents and ring-contraction products in polar solvents. researchgate.net

In the context of this compound, the carbonyl group acts as the chromophore. Upon absorption of UV light, it would be excited to a singlet or triplet state. This excited state could then participate in PET reactions if a suitable electron donor or acceptor is present. The excited ketone can act as an oxidant, accepting an electron from a donor molecule. The feasibility of such a process depends on the reduction potential of the excited ketone and the oxidation potential of the donor.

Alternatively, the excited ketone could act as a reductant, though this is less common for simple ketones. The presence of the ether linkages in the methoxymethyl groups could potentially influence the excited state reactivity, although significant participation in the initial PET event is unlikely unless they can adopt a conformation that allows for through-space interaction with the excited carbonyl.

Recent research has demonstrated that PET can be used to initiate a variety of synthetic transformations, including the photodecomposition of drugs and the synthesis of complex organic molecules. researchgate.net For instance, tandem carbene and photoredox catalysis has been employed for the synthesis of α,β-disubstituted cyclohexanones. nih.gov

The fundamental steps in a photoinduced electron transfer process are outlined below.

| Step | Process | Description |

|---|---|---|

| 1 | Photoexcitation | A donor (D) or acceptor (A) molecule absorbs a photon and is promoted to an excited state (D* or A). |

| 2 | Electron Transfer | An electron is transferred from the excited donor to the ground-state acceptor (D + A → D⁺• + A⁻•) or from the ground-state donor to the excited acceptor (D + A* → D⁺• + A⁻•). |

| 3 | Charge Separation | The resulting radical ion pair (D⁺•, A⁻•) separates. |

| 4 | Subsequent Reactions or Charge Recombination | The radical ions can undergo further chemical reactions or recombine to return to the ground state. |

Electrochemical Oxidation Studies

Electrochemical methods provide a powerful tool for studying the oxidation of organic molecules. For systems related to this compound, electrochemical oxidation can target either the cyclohexane ring or the carbonyl functionality, depending on the conditions.

The anodic oxidation of cyclohexene (B86901) in methanol (B129727) has been shown to yield 3,4- and 3,6-dimethoxycyclohexene, indicating that oxidation can occur at the allylic positions. rsc.org While this compound is saturated, these results suggest that if unsaturation were introduced, further electrochemical functionalization would be possible.

The oxidation of cyclohexanone itself is of significant industrial interest, particularly for the synthesis of adipic acid. mdpi.comnih.gov These oxidations are often carried out in the presence of catalysts and can proceed via radical mechanisms. The electrochemical synthesis of cyclohexanone oxime from cyclohexanone and a nitrogen source derived from the electrochemical reduction of nitrate (B79036) has also been reported. acs.org This demonstrates the utility of electrochemical methods for functional group interconversions of the carbonyl group.

More generally, anodic oxidation can be used to replace traditional chemical oxidants, offering a greener alternative. thieme-connect.de The oxidation of C-H bonds, including those in cyclic alkanes, can be achieved electrochemically, often with the aid of mediators.

The table below summarizes potential electrochemical oxidation reactions relevant to a substituted cyclohexanone system.

| Substrate Moiety | Reaction Conditions | Potential Product(s) | Notes |

|---|---|---|---|

| Cyclohexane Ring C-H | Anodic oxidation, often with mediators | Cyclohexanol, Cyclohexenone | Oxidation of unactivated C-H bonds. |

| Cyclohexanone | Anodic oxidation, catalytic systems | Adipic acid and other dicarboxylic acids | Involves ring cleavage. |

| Cyclohexanone | Electrochemical oximation (e.g., with reduced nitrate) | Cyclohexanone oxime | Functional group interconversion. |

| Methoxymethyl Ether | Anodic oxidation | Potential for oxidation at the carbon adjacent to the ether oxygen. | Generally requires specific conditions. |

Advanced Derivatives and Analogues in Chemical Research

Structure-Reactivity Relationships in Functionalized Cyclohexanone (B45756) Frameworks

The reactivity of the cyclohexanone ring is intricately linked to its conformation and the nature of its substituents. The carbonyl group and the adjacent α-carbons are the primary sites of chemical transformations. The presence of substituents, such as the two methoxymethyl groups at the C4 position in 4,4-Bis(methoxymethyl)cyclohexanone, can profoundly influence the steric and electronic environment of the reactive centers.

In its most stable chair conformation, the two methoxymethyl groups of this compound occupy axial and equatorial positions. This gem-disubstitution at the C4 position does not directly participate in conjugation with the carbonyl group, but it can exert through-space and through-bond electronic effects, as well as significant steric hindrance. These factors can modulate the reactivity of the ketone and the acidity of the α-protons. For instance, the bulky nature of the substituents can influence the approach of nucleophiles to the carbonyl carbon and the accessibility of the α-protons for enolate formation.

The conformational equilibrium of substituted cyclohexanones is a critical determinant of their reactivity. For 4,4-disubstituted cyclohexanones, the ring is locked in a specific chair conformation, which in turn influences the stereochemical outcome of reactions at the carbonyl group and α-positions. For example, reactions involving the formation of an enolate will proceed through a transition state whose geometry is influenced by the fixed conformation of the ring, potentially leading to high diastereoselectivity in subsequent alkylation or aldol (B89426) reactions. The study of related 4,4-disubstituted systems, such as 4,4-dimethylcyclohexanone, has shown that the gem-dialkyl groups can influence the regioselectivity of enolate formation and subsequent reactions acs.orgacs.org.

Exploration of Bis(methoxymethyl) Moieties in Diverse Molecular Architectures

The bis(methoxymethyl) functionality at the C4 position of the cyclohexanone ring introduces unique structural and chemical features. The methoxymethyl (MOM) ether is a well-established protecting group for alcohols in organic synthesis due to its stability under a wide range of reaction conditions, including basic, nucleophilic, and reducing environments adichemistry.comepfl.chwikipedia.org. It is, however, readily cleaved under acidic conditions adichemistry.comwikipedia.orglibretexts.org.

In the context of this compound, these moieties can be viewed as "protected" hydroxymethyl groups. This latent functionality provides a strategic advantage in multistep synthesis. The robust nature of the MOM ethers allows for extensive chemical manipulation of the cyclohexanone core without affecting the protected hydroxyl groups. At a later stage in the synthetic sequence, the MOM groups can be deprotected to unveil two primary alcohol functionalities.

The presence of two such groups on the same carbon atom opens up possibilities for the construction of more intricate molecular designs. For example, upon deprotection, the resulting diol could be further elaborated into spiroketals, cyclic ethers, or be used as a handle for attachment to other molecular fragments. The exploration of bis(methoxymethyl) groups is not limited to cyclohexanone frameworks. For instance, molecules containing bis(methoxymethyl) moieties have been investigated for their biological activities, such as in the synthesis of EGFR tyrosine kinase inhibitors, where they are part of a dihydro-dioxino-quinazoline scaffold libretexts.org.

The stability profile of the MOM group is a key consideration in planning synthetic routes. It is stable to a pH range of approximately 4 to 12 and is inert to many common oxidizing and reducing agents adichemistry.com. This allows for selective reactions at other parts of the molecule. Cleavage is typically achieved using protic acids like HCl in methanol (B129727) or Lewis acids adichemistry.comwikipedia.org. This controlled release of functionality is a powerful tool for the strategic assembly of complex molecules.

Precursors for Complex Molecular Scaffolds in Total Synthesis

Functionalized cyclohexanones are valuable precursors for the synthesis of complex molecular scaffolds due to the plethora of chemical transformations they can undergo nih.govnih.govsysrevpharm.org. This compound, with its unique combination of a reactive ketone and two protected hydroxyl groups, is a promising starting material for the construction of diverse and complex architectures.

The carbonyl group can serve as a linchpin for various carbon-carbon bond-forming reactions. For instance, it can undergo aldol condensations, Wittig reactions, or Grignard additions to introduce new substituents and build up molecular complexity. The resulting products can then be subjected to further transformations, such as cyclizations, to generate polycyclic systems. The presence of the gem-disubstitution at C4 pre-organizes the molecule for the potential formation of spirocyclic systems, which are common motifs in natural products.

Furthermore, the cyclohexanone ring itself can be transformed. A Baeyer-Villiger oxidation, for example, would convert the cyclohexanone into a caprolactone, introducing a new heterocyclic ring system while retaining the bis(methoxymethyl) substitution pattern. The resulting lactone could then be opened to yield a linear chain with multiple stereocenters and functional groups.

The latent diol functionality, unmasked by the deprotection of the MOM ethers, offers another avenue for diversification. The resulting 1,3-diol (relative to the C4 position) can be used to form six-membered rings, such as acetals or ketals, by reacting with aldehydes or ketones. This strategy is often employed in the synthesis of natural products containing polyether or spiroketal substructures. While direct examples of the use of this compound in total synthesis are not prevalent in the literature, the synthetic potential can be inferred from the rich chemistry of other highly functionalized cyclohexanones in the synthesis of complex molecules like triquinanes and other bicyclic systems nih.govnih.gov. The strategic placement of the protected hydroxyl groups makes this compound a potentially valuable building block for diversity-oriented synthesis, allowing for the rapid generation of a library of complex and diverse molecules from a single, versatile precursor.

Computational and Theoretical Studies on this compound: A Review of Available Data

Despite a comprehensive search of scientific literature and chemical databases, detailed computational and theoretical studies specifically focusing on the chemical compound this compound are not publicly available at this time.

While the CAS number for this compound has been identified as 2256033-34-6, searches for scholarly articles and research data pertaining to its electronic structure, reaction mechanisms, conformational analysis, and spectroscopic properties through computational modeling have not yielded specific results. arctomsci.com

The field of computational chemistry frequently employs powerful tools to investigate the properties and behaviors of molecules. Techniques such as Density Functional Theory (DFT) and ab initio calculations are standard methods for elucidating electronic structure. youtube.com Similarly, computational modeling is instrumental in mapping reaction pathways, including the identification of transition state geometries and their corresponding energies. acs.org Molecular dynamics simulations and various conformational analysis techniques are also routinely used to understand the three-dimensional structures and flexibility of cyclic molecules like substituted cyclohexanones. orgsyn.orgnih.gov Furthermore, the prediction of spectroscopic properties through computational means is a well-established practice that aids in the experimental characterization of new compounds.

However, it appears that this compound has not yet been the subject of such published research. The existing literature focuses on related but structurally distinct compounds, such as other substituted cyclohexanones or molecules with similar functional groups. For instance, extensive research is available on the conformational analysis of simpler cyclohexanone derivatives and the synthesis of various substituted cyclohexanones. orgsyn.org

The absence of specific computational data for this compound means that a detailed article adhering to the requested outline cannot be generated at this time without resorting to speculation or improperly applying data from other molecules. The scientific community has yet to publish in-depth theoretical investigations that would provide the necessary information for the following topics:

Computational and Theoretical Studies on 4,4 Bis Methoxymethyl Cyclohexanone

Spectroscopic Property Prediction and Validation:There are no known predictions of its spectroscopic data (e.g., NMR, IR) based on computational methods.

This report will be updated if and when relevant scientific studies on 4,4-Bis(methoxymethyl)cyclohexanone become available.

Natural Bond Orbital (NBO) Analysis and Electron Delocalization Studies

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules and the interactions between different parts of a molecule. It provides a localized, intuitive picture of bonding and orbital interactions, which is crucial for understanding molecular stability and reactivity. This section delves into the theoretical NBO analysis and electron delocalization phenomena expected within this compound, drawing upon findings from studies on cyclohexanone (B45756) and its derivatives due to the absence of direct research on this specific compound.

Natural Bond Orbital (NBO) analysis provides a framework for understanding the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis-type NBOs. This delocalization, also known as hyperconjugation, is a key factor in stabilizing a molecule. The strength of these interactions can be quantified by the second-order perturbation theory analysis of the Fock matrix in the NBO basis, which calculates the stabilization energy, E(2), associated with each donor-acceptor interaction. A larger E(2) value indicates a more significant interaction and greater stabilization of the molecule. nih.gov

Hyperconjugative Interactions in the Cyclohexanone Ring

The cyclohexanone ring itself is a platform for various hyperconjugative interactions. NBO analysis of cyclohexanone has shown significant delocalization of electron density. nih.gov For this compound, we can expect similar interactions, primarily involving the carbon-carbon (C-C) and carbon-hydrogen (C-H) bonds of the cyclohexane (B81311) ring.

Influence of the Methoxymethyl Substituents

The introduction of two methoxymethyl groups at the C4 position introduces additional and more significant electron delocalization pathways. The oxygen atoms of the methoxymethyl groups possess lone pairs (n) that can act as potent electron donors. These lone pairs can delocalize into various acceptor orbitals within the molecule, leading to substantial stabilization.

The most significant of these interactions are expected to be the delocalization of the oxygen lone pairs into the antibonding orbitals of the adjacent C-C and C-O bonds. These interactions can be denoted as n(O) → σ(C-C) and n(O) → σ(C-O). The stabilization energies associated with these interactions are generally significant, indicating a strong stabilizing effect.

A hypothetical representation of the key donor-acceptor interactions and their expected stabilization energies (E(2)) in this compound, based on analogous systems, is presented in the table below.

| Donor NBO (i) | Acceptor NBO (j) | Probable E(2) (kcal/mol) | Interaction Type |

| n(O) of methoxy (B1213986) | σ(C-CH2) of cyclohexyl | High | Lone Pair → Antibond |

| n(O) of methoxy | σ(C-H) of methoxymethyl | Moderate | Lone Pair → Antibond |

| σ(C-C) of ring | σ(C-C) of ring | Low to Moderate | σ → σ |

| σ(C-H) of ring | σ(C-C) of ring | Low | σ → σ |

| σ(C-C) of ring | σ(C-O) of methoxymethyl | Low | σ → σ |

Note: The E(2) values are qualitative predictions based on typical values observed in similar structural motifs.

Electron Delocalization and Molecular Geometry

The extent of electron delocalization is intrinsically linked to the molecule's three-dimensional structure. The chair conformation is the most stable for the cyclohexanone ring. nih.gov In this conformation, the orientation of the methoxymethyl groups (axial or equatorial) will influence the orbital overlap and, consequently, the strength of the hyperconjugative interactions.

Analytical Methodologies in the Characterization of 4,4 Bis Methoxymethyl Cyclohexanone Systems

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental analytical approach that investigates the interaction between matter and electromagnetic radiation. For 4,4-Bis(methoxymethyl)cyclohexanone, various spectroscopic techniques are utilized to elucidate its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are employed to characterize this compound and its derivatives.

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The carbonyl carbon of a cyclohexanone (B45756) ring typically resonates at a significantly downfield chemical shift, often in the range of 190-220 ppm. youtube.com The carbons of the cyclohexyl ring appear at distinct chemical shifts, and the carbons of the methoxymethyl groups would also have characteristic resonances. For example, in 2,6-Bis-(4-methoxybenzylidene) cyclohexanone, the carbonyl carbon (C=O) appears at δ 190.81 ppm, while the methoxy (B1213986) group (–OCH₃) carbon is observed at δ 59.93 ppm. rsc.org

Table 1: Predicted and Observed NMR Data for Cyclohexanone and Related Structures

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Reference |

|---|---|---|---|---|

| Cyclohexanone | ¹H | ~2.3 | m | hmdb.ca |

| ~1.8 | m | hmdb.ca | ||

| ~1.7 | m | hmdb.ca | ||

| Cyclohexanone | ¹³C | ~210 | - | youtube.com |

| 2,6-Bis-(4-methoxybenzylidene) cyclohexanone | ¹³C | 190.81 (C=O) | - | rsc.org |

| 59.93 (–OCH₃) | - | rsc.org | ||

| 137.1 (C-9) | - | rsc.org | ||

| 134.96 (C-8) | - | rsc.org | ||

| 132.82 (C-2, C-6) | - | rsc.org | ||

| 129.37 (C-1) | - | rsc.org | ||

| 114.50 (C-3, C-5) | - | rsc.org | ||

| 29.12 (C-10) | - | rsc.org |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the analysis of this compound, the most prominent absorption band is that of the carbonyl (C=O) stretching vibration, which is characteristic of ketones. This peak typically appears in the region of 1700-1725 cm⁻¹. For cyclohexanone, this stretching fundamental is observed around 1710 cm⁻¹. mcmaster.ca The presence of the ether linkages in the methoxymethyl groups would be indicated by C-O stretching vibrations, usually found in the 1000-1300 cm⁻¹ region. For instance, in 2,6-Bis-(4-methoxybenzylidene) cyclohexanone, the C=O stretch is at 1658 cm⁻¹, and the Ar C-O stretch is at 1247 cm⁻¹. rsc.org Additionally, C-H stretching and bending vibrations of the cyclohexyl ring and methoxymethyl groups will also be present in the spectrum. nist.govchemicalbook.com

Table 2: Characteristic IR Absorption Frequencies for Cyclohexanone and Related Functional Groups

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Ketone (C=O) | Stretch | 1700 - 1725 | mcmaster.ca |

| Ether (C-O) | Stretch | 1000 - 1300 | rsc.org |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. The fragmentation of the molecule under electron ionization would likely involve cleavage of the methoxymethyl groups and fragmentation of the cyclohexanone ring. Common fragmentation patterns for cyclohexanones include the loss of small neutral molecules like CO, C₂H₄, and H₂O, leading to characteristic fragment ions. miamioh.edunist.gov For example, cyclohexanone itself shows significant peaks at m/z values of 98 (molecular ion), 70, 55, and 42. miamioh.edu The analysis of these fragments helps to piece together the structure of the original molecule.

UV-Visible Spectroscopy and Spectroscopic Hammett Plots

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, which provides information about electronic transitions. Ketones like cyclohexanone exhibit a weak n→π* transition at longer wavelengths (around 280-300 nm) and a strong π→π* transition at shorter wavelengths (around 180-190 nm). mcmaster.caumich.edu The exact position and intensity of these absorptions can be influenced by the solvent and the presence of other chromophores in the molecule. acadpubl.euscience-softcon.de

Chromatographic Separation and Analysis

Chromatography is a technique used to separate, identify, and quantify the components of a mixture. It is particularly useful for assessing the purity of this compound and for analyzing reaction mixtures in which it is a component.

High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography (HPLC) is a widely used method for the separation and analysis of non-volatile compounds. For cyclohexanone and its derivatives, reversed-phase HPLC is a common approach. sielc.comresearchgate.net In this technique, a nonpolar stationary phase is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. sielc.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

Coupling HPLC with mass spectrometry (HPLC-MS) provides a powerful two-dimensional analytical tool. researchgate.net HPLC separates the components of a mixture, and the mass spectrometer provides mass and structural information for each separated component. This is particularly valuable for identifying impurities or reaction byproducts in samples of this compound. For MS-compatible applications, volatile buffers like formic acid are used in the mobile phase instead of non-volatile acids like phosphoric acid. sielc.comsielc.com Derivatization with reagents like 2,4-dinitrophenylhydrazine (B122626) can be employed to enhance the UV detection of ketones in HPLC analysis. nih.gov

Table 3: Typical HPLC Conditions for Cyclohexanone Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase (e.g., Newcrom R1) | sielc.comsielc.com |

| Mobile Phase | Acetonitrile/Water with an acid modifier (e.g., phosphoric acid or formic acid) | sielc.comsielc.com |

Gas Chromatography (GC) for Purity Assessment

Gas chromatography is a cornerstone technique for determining the purity of volatile and semi-volatile organic compounds. For cyclohexanone and its derivatives, GC methods are well-established for separating the main component from impurities, starting materials, and by-products. researchgate.netscielo.brdnacih.com

In a typical GC analysis for a compound like this compound, a sample would be vaporized and injected into a GC column. The separation of components is based on their differential partitioning between a stationary phase and a mobile gas phase. A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds, providing a response that is proportional to the mass of the analyte.

The purity of the sample is determined by comparing the peak area of the main compound to the total area of all detected peaks. For accurate quantification, an internal or external standard method would be employed. antpedia.com The choice of the GC column, temperature program, and carrier gas flow rate are critical parameters that would be optimized to achieve a good resolution of all components. dnacih.com While specific methods for this compound are not detailed in readily accessible literature, the general principles of GC analysis for cyclohexanone derivatives would be directly applicable. researchgate.netresearchgate.net

Table 1: Representative GC Parameters for Cyclohexanone Analysis

| Parameter | Typical Value/Condition |

| Column | Capillary column (e.g., with a non-polar or mid-polar stationary phase) |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Carrier Gas | Helium or Nitrogen |

| Oven Program | A temperature ramp, e.g., starting at 100 °C and increasing to 280 °C |

This table presents a generalized set of parameters and would require optimization for the specific analysis of this compound.

X-Ray Analysis for Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, which is crucial for understanding its chemical properties and reactivity.

For a compound such as this compound, obtaining a single crystal of suitable quality would be the first and often most challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced is a unique fingerprint of the crystal structure.

The analysis of the diffraction data allows for the determination of the unit cell dimensions, space group, and the precise coordinates of each atom within the molecule. This information confirms the connectivity of the atoms and reveals the stereochemistry of the cyclohexanone ring and the orientation of the methoxymethyl substituents. Although specific crystallographic data for this compound is not publicly available, studies on other substituted cyclohexanone and methoxy-containing organic compounds demonstrate the power of this technique in providing unambiguous structural proof. rsc.orgresearchgate.netresearchgate.net

Table 2: Hypothetical Crystallographic Data for a Cyclohexanone Derivative

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| β (°) ** | 98.76 |

| Volume (ų) | 1082.1 |

| Z | 4 |

| Density (calculated) (g/cm³) ** | 1.250 |

This table is a hypothetical representation of crystallographic data for a related compound and does not represent actual data for this compound.

Research Applications and Future Directions

Role as Synthetic Intermediates in Advanced Organic Synthesis

Substituted cyclohexanones are valuable intermediates in organic synthesis, serving as precursors to a wide array of more complex molecules. While no specific syntheses employing 4,4-Bis(methoxymethyl)cyclohexanone as a starting material are documented in readily accessible research, its structure suggests potential utility in several areas. The ketone functionality can undergo a variety of transformations, including nucleophilic additions, reductions, and alpha-functionalization. The geminal methoxymethyl groups at the C4 position offer a unique steric and electronic environment that could influence the stereochemical outcome of reactions at the carbonyl group.

The presence of two ether linkages suggests that this compound could be a building block for molecules where such functionality is desired, for instance, in the synthesis of certain macrocycles or spirocyclic compounds. Spirocycles, in particular, are of interest in medicinal chemistry, and the 4,4-disubstitution pattern is a key feature in their synthesis.

Contributions to Methodological Advancements in Cyclohexane (B81311) Chemistry

The study of substituted cyclohexanes has been fundamental to the development of conformational analysis, a cornerstone of modern organic chemistry. The chair conformation of the cyclohexane ring and the axial/equatorial orientation of substituents are critical in determining a molecule's reactivity and properties.

A 4,4-disubstituted cyclohexane such as this compound presents an interesting case for conformational studies. In such systems, the two substituents are fixed in a geminal relationship, which can influence the ring's conformational dynamics. While specific conformational analysis studies on this compound are not available, research on other 4,4-disubstituted cyclohexanones provides a framework for understanding its likely behavior. The steric bulk and polarity of the methoxymethyl groups would be expected to play a significant role in the molecule's preferred conformation and its interactions with other molecules.

Integration with Catalysis Research

Catalytic processes are central to efficient and selective chemical synthesis. Substituted cyclohexanones are often substrates in catalytic reactions, particularly reductions. The catalytic hydrogenation of cyclohexanones to the corresponding cyclohexanols is a common transformation. The stereoselectivity of this reduction is often influenced by the nature and position of substituents on the ring.

In the case of this compound, the methoxymethyl groups could direct the approach of a catalyst to the carbonyl group, potentially leading to high levels of stereocontrol in the formation of the corresponding alcohol. However, no specific studies on the catalytic reduction or other catalytic transformations of this particular compound have been reported.

Exploration in Materials Science Research

Cyclohexanone (B45756) derivatives have found applications in materials science, particularly as monomers or additives in polymer synthesis. The rigidity of the cyclohexane ring can impart desirable thermal and mechanical properties to polymers.

The bifunctional nature of this compound, with its ketone and two ether groups, suggests its potential as a monomer or cross-linking agent in the development of new polymeric materials. The ether groups could enhance solubility and flexibility, while the cyclohexanone core could contribute to the polymer's structural integrity. Despite this potential, there is no published research detailing the use of this compound in the field of materials science.

Q & A

Q. What are the common synthetic routes for preparing 4,4-Bis(methoxymethyl)cyclohexanone, and how can reaction conditions be optimized?

- Methodological Answer : A typical synthesis involves the Friedel-Crafts alkylation of cyclohexanone derivatives with methoxymethyl groups. For example, methoxymethyl chloride can be introduced under basic conditions (e.g., K₂CO₃) in anhydrous THF at 0–5°C to minimize side reactions. Optimization includes controlling stoichiometry (1:2 molar ratio of cyclohexanone to methoxymethylating agent) and reaction time (12–24 hours) to maximize yield . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%). Reaction monitoring via TLC or GC-MS is critical to avoid over-alkylation .

Q. How is this compound characterized using spectroscopic techniques such as NMR and IR?

- Methodological Answer :

- ¹H NMR : The methoxymethyl (-OCH₂O-) protons appear as two distinct doublets (δ 3.2–3.5 ppm, J = 10–12 Hz) due to restricted rotation. Cyclohexanone ring protons show axial-equatorial splitting (δ 1.2–2.1 ppm) .

- ¹³C NMR : The ketone carbon resonates at δ 208–210 ppm, while methoxy carbons appear at δ 55–57 ppm .

- IR : Strong C=O stretch at ~1710 cm⁻¹ and C-O-C stretches at 1100–1250 cm⁻¹ confirm functional groups .

Advanced Research Questions

Q. What computational methods are employed to predict the reactivity and stability of this compound in different solvents?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model solvation effects and transition states. Tools like COSMO-RS predict solubility parameters in polar aprotic solvents (e.g., DMSO, acetone) . Database-driven platforms (e.g., PISTACHIO) assess stability under varying pH and temperature, identifying degradation pathways like hydrolysis of methoxymethyl groups .

Q. How do steric and electronic factors influence the stereochemical outcomes of reactions involving this compound?

- Methodological Answer : The bulky methoxymethyl groups impose steric hindrance, favoring equatorial positioning in cyclohexanone derivatives. For example, nucleophilic additions (e.g., Grignard reactions) proceed via axial attack to minimize steric clashes, leading to cis-diastereomers. Electronic effects from the electron-donating methoxy groups stabilize enolate intermediates, directing regioselectivity in alkylation reactions .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition) often arise from purity variations or assay conditions. To address this:

- Validate compound purity via HPLC (>98%) and elemental analysis.

- Standardize assay protocols (e.g., fixed substrate concentrations, pH 7.4 buffers) .

- Cross-reference CAS registry data (e.g., PubChem, ChemIDplus) to confirm structural identity and batch-specific impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.